

An In-Depth Technical Guide to Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 4-(methylamino)piperidine-1-carboxylate*

Cat. No.: *B1287280*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(methylamino)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. Its utility primarily lies in its role as a versatile intermediate for the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS). This document provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and an exploration of its potential pharmacological activities based on structurally related compounds. Furthermore, it outlines standard experimental protocols for its synthesis, characterization, and biological evaluation, aiming to equip researchers with the necessary information for its application in drug discovery and development.

Chemical and Physical Properties

Benzyl 4-(methylamino)piperidine-1-carboxylate is a liquid at room temperature and requires refrigerated storage to maintain its stability. Its hydrochloride salt is a solid with enhanced stability and solubility in aqueous solutions.^[1]

Table 1: Physicochemical Properties of **Benzyl 4-(methylamino)piperidine-1-carboxylate** and its Hydrochloride Salt

Property	Benzyl 4-(methylamino)piperidine-1-carboxylate	Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride
CAS Number	405057-75-2[2]	1073635-69-4[1]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	C ₁₄ H ₂₁ ClN ₂ O ₂ [1]
Molecular Weight	248.32 g/mol	284.78 g/mol [1]
Appearance	Liquid[2]	Solid
Purity	97%[2]	95%[1]
Storage Temperature	2-8°C, protect from light[2]	2-8°C, under inert gas[1]
InChI Key	UKMMMXAXGJCWGTF-UHFFFAOYSA-N[2]	Not available

Synthesis and Characterization

While specific, detailed synthetic protocols for **Benzyl 4-(methylamino)piperidine-1-carboxylate** are not readily available in peer-reviewed literature, a plausible route can be devised based on the synthesis of analogous benzylpiperidine derivatives. A common method involves the N-alkylation of a piperidine derivative with a benzyl halide.

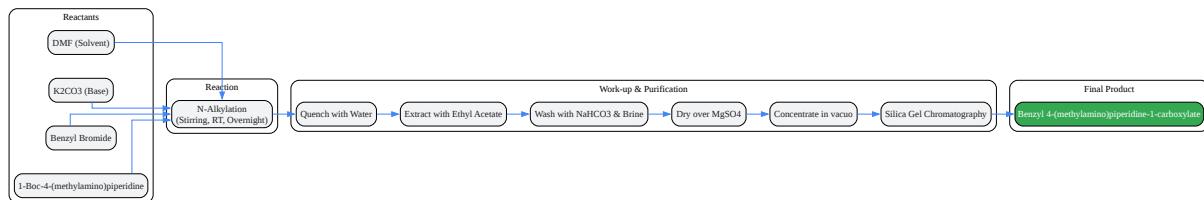
Experimental Protocol: Synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate

This protocol is a representative example based on general synthetic methods for similar compounds.

Materials:

- 1-Boc-4-(methylamino)piperidine
- Benzyl bromide
- Potassium carbonate (K₂CO₃)

- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography


Procedure:

- To a solution of 1-Boc-4-(methylamino)piperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 15 minutes.
- Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, **Benzyl 4-(methylamino)piperidine-1-carboxylate**.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and connectivity of the atoms.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Benzyl 4-(methylamino)piperidine-1-carboxylate**.

Potential Pharmacological Properties

Benzyl 4-(methylamino)piperidine-1-carboxylate serves as a key building block for pharmacologically active molecules.^[1] Based on the activities of its derivatives, this compound

is a valuable scaffold for developing agents targeting the central nervous system.

Acetylcholinesterase (AChE) Inhibition

Derivatives of benzylpiperidine have shown potent inhibitory activity against acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. While no direct data exists for the title compound, related structures exhibit significant activity.

Table 2: Acetylcholinesterase Inhibitory Activity of Related Benzylpiperidine Derivatives

Compound	IC ₅₀ (nM) vs. AChE	Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide	0.41	[3]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide	5.94	[3]

Dopamine and Serotonin Receptor Modulation

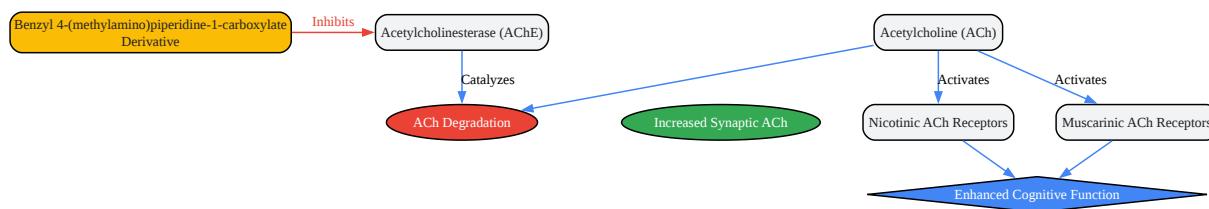

The benzylpiperidine scaffold is also found in compounds that interact with dopamine and serotonin receptors, which are implicated in various neurological and psychiatric disorders.

Table 3: Receptor Binding Affinity of Related Benzylpiperidine Derivatives

Compound	Target	K _i (nM)	Reference
N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide	5-HT ₇	0.8	[4]
3-[(aryl)(4-fluorobenzoyloxy)methyl]piperidine derivatives	SERT	2 - 400	[5]

Hypothetical Signaling Pathway

Based on the potential for acetylcholinesterase inhibition, a hypothetical signaling pathway can be proposed. Inhibition of AChE by a derivative of **Benzyl 4-(methylamino)piperidine-1-carboxylate** would lead to an increase in acetylcholine levels in the synaptic cleft. This elevated acetylcholine would then enhance signaling through both nicotinic and muscarinic acetylcholine receptors, which are involved in cognitive functions.

[Click to download full resolution via product page](#)

Caption: Hypothetical pathway of cognitive enhancement via AChE inhibition.

ADME/Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of **Benzyl 4-(methylamino)piperidine-1-carboxylate** has not been extensively reported. However, standard *in vitro* and *in vivo* assays can be employed to characterize these properties.

Table 4: Summary of Key ADME/Tox Assays

Parameter	Assay	Purpose
Absorption	Caco-2 Permeability Assay	To assess intestinal permeability and potential for oral absorption.
Metabolism	Liver Microsomal Stability Assay	To evaluate metabolic stability and identify potential metabolites.
Toxicity	Ames Test	To assess mutagenic potential.
Toxicity	hERG Channel Assay	To evaluate the risk of cardiac QT prolongation.
Toxicity	Acute Oral Toxicity (OECD 423)	To determine the acute toxicity and estimate the LD ₅₀ .

Detailed Experimental Protocols

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.

- Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
- Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the apical-to-basolateral (A-to-B) permeability. The reverse experiment (B-to-A) is also performed to assess efflux.
- Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

- Incubation: The test compound is incubated with liver microsomes (human, rat, or other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.
- Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
- Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS. The *in vitro* half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) are calculated from the rate of disappearance of the compound.

This test is used to assess the mutagenic potential of a compound.

- Strains: Histidine-dependent strains of *Salmonella typhimurium* are used.
- Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
- Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.

- Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.
- Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current.
- Compound Application: The test compound is applied to the cells at various concentrations.
- Analysis: The effect of the compound on the hERG current is measured. The concentration that causes 50% inhibition (IC_{50}) is determined.

This in vivo study provides information on the acute toxicity of a substance.

- Animal Model: Typically, rats or mice are used.
- Dosing: A single oral dose of the test substance is administered to a group of animals. The study is conducted in a stepwise manner with a few animals at each step.
- Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
- Analysis: The results are used to classify the substance into a toxicity category and to estimate the median lethal dose (LD₅₀).

Safety and Handling

Based on the available information for **Benzyl 4-(methylamino)piperidine-1-carboxylate** and related compounds, the following hazard statements apply:

- H302: Harmful if swallowed.[6]
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Benzyl 4-(methylamino)piperidine-1-carboxylate is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly for CNS disorders. Its structural motif is present in compounds with known activity against key targets such as acetylcholinesterase and various neurotransmitter receptors. This guide has provided an overview of its known properties, a plausible synthetic approach, and a framework for its comprehensive biological and safety evaluation. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives to unlock their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Benzyl 4-(methylamino)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287280#properties-of-benzyl-4-methylamino-piperidine-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com